4-Chloro-2-fluoro-5-methoxyaniline
Overview
Description
4-Chloro-2-fluoro-5-methoxyaniline is an organic compound with the molecular formula C7H7ClFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluoro-5-methoxyaniline can be synthesized through several methods. One common approach involves the nitration of 4-chloro-2-fluoro-5-methoxybenzene, followed by reduction of the nitro group to an amine. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include different amine derivatives.
Scientific Research Applications
4-Chloro-2-fluoro-5-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-5-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-fluoro-2-methoxyaniline
- 2-Fluoro-5-methoxyaniline
- 4-Chloro-2-methoxyaniline
Uniqueness
4-Chloro-2-fluoro-5-methoxyaniline is unique due to the specific arrangement of its substituents, which can significantly influence its chemical properties and reactivity. The combination of chlorine, fluorine, and methoxy groups provides a distinct electronic environment, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
4-chloro-2-fluoro-5-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUDAHCMQUETEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238435 | |
Record name | 4-Chloro-2-fluoro-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91167-85-0 | |
Record name | 4-Chloro-2-fluoro-5-methoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091167850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-fluoro-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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